methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate
Overview
Description
“Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate” is a chemical compound with the molecular formula C7H10ClN3O2 . It’s a derivative of imidazole, a class of organic compounds that are part of many important biomolecules, such as histidine and the purines .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl ring attached to a 2-chloroethyl group and an acetate group. The molecular weight of this compound is 203.63 .Scientific Research Applications
Corrosion Inhibition
The derivatives of 1,2,3-triazole, specifically Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (MBPTA) and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate (MBTTA), are studied for their corrosion inhibition properties on mild steel in sulphuric acid solutions. These compounds are mixed-type inhibitors, with MBTTA showing higher effectiveness than MBPTA. The inhibition efficiencies of these compounds are well explained by frontier molecular orbital theory (Elazhary et al., 2019).
Synthesis and Characterization
Triazole derivatives containing α-ketoester functionality have been synthesized, spectroscopically characterized, and studied using X-ray diffraction. Their intermolecular interactions, analyzed through Hirshfeld surface analysis and DFT calculations, reveal significant π-hole tetrel bonding interactions. The nucleophilic/electrophilic nature of the –COOEt and –CO– groups in these derivatives is influenced by ring substituents, affecting the energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Continuous-Flow Synthesis
An efficient, metal-free, and environmentally benign process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions has been developed. This method offers high selectivity and yield, avoiding the need for isolation steps and handling highly energetic intermediates safely (Tortoioli et al., 2020).
Properties
IUPAC Name |
methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGVMOXEJHIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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